

# A Technical Guide to the Thermochemical Properties of 3-Nitrobutyrophenone

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## Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299

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Disclaimer: A thorough review of scientific literature did not yield specific experimental thermochemical data for **3-Nitrobutyrophenone**. This guide, therefore, provides a comprehensive framework of the requisite experimental protocols and theoretical calculations necessary to determine these properties. The methodologies outlined are based on established practices for analogous organic compounds.

## Introduction

Thermochemical data are fundamental to understanding the stability, reactivity, and potential energy of a chemical compound. For a substance like **3-Nitrobutyrophenone**, which contains an energetic nitro group and a reactive ketone functional group, this information is critical for safe handling, process development, and predicting its behavior in chemical and biological systems. This technical guide details the experimental procedures for determining the key thermochemical properties of **3-Nitrobutyrophenone**: the standard enthalpy of formation, heat capacity, and standard entropy.

## Data Presentation: A Template for 3-Nitrobutyrophenone

While specific values are not available, any experimentally determined thermochemical data for **3-Nitrobutyrophenone** should be presented in a clear and structured format. The following

tables serve as a template for reporting such data.

Table 1: Enthalpy Data for **3-Nitrobutyrophenone**

Parameter	Symbol	Value (kJ/mol)	Conditions
Enthalpy of Combustion	$\Delta_c H^\circ$	To be determined	T = 298.15 K, p = 0.1 MPa
Enthalpy of Formation	$\Delta_f H^\circ$	To be determined	T = 298.15 K, p = 0.1 MPa

Table 2: Thermodynamic Properties of **3-Nitrobutyrophenone**

Parameter	Symbol	Value (J/mol·K)	Conditions
Heat Capacity (constant pressure)	$C_p$	To be determined	T = 298.15 K, p = 0.1 MPa
Standard Molar Entropy	$S^\circ$	To be determined	T = 298.15 K, p = 0.1 MPa

## Experimental Protocols

### Determination of the Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[\[1\]](#)[\[2\]](#)

#### Experimental Protocol: Bomb Calorimetry

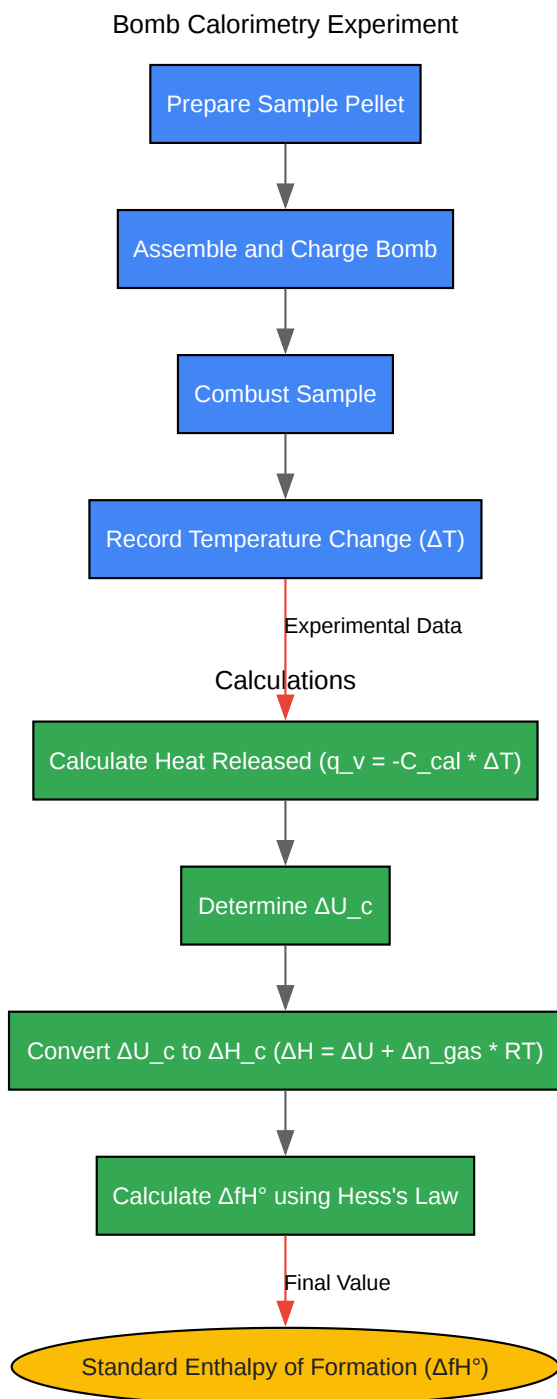
- Sample Preparation:
  - A pellet of **3-Nitrobutyrophenone** (approximately 1 gram, weighed to  $\pm 0.1$  mg) is prepared using a pellet press.[\[3\]](#)
  - A known length (e.g., 10 cm) of ignition wire (e.g., nichrome) is weighed.[\[4\]](#)

- The pellet is placed in the fuel capsule of the calorimeter bomb, and the ignition wire is connected to the electrodes, ensuring it is in contact with the pellet.[4]
- Calorimeter Assembly and Operation:
  - The bomb is sealed and purged of air by flushing with oxygen. It is then charged with high-purity oxygen to a pressure of approximately 30 atm.[4]
  - The bomb is placed in the calorimeter bucket, which is filled with a precise volume of water (e.g., 2.000 L).[3] The entire assembly is placed in an insulating outer jacket.
  - The system is allowed to reach thermal equilibrium while the water is stirred. The initial temperature is recorded at regular intervals.
- Combustion and Data Acquisition:
  - The sample is ignited by passing an electric current through the fuse wire.
  - The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.[4]
- Post-Combustion Analysis:
  - The bomb is depressurized and opened.
  - The length of any unburned ignition wire is measured to determine the amount of wire consumed during ignition.[3]
  - The inside of the bomb is washed with a known volume of water, and the washings are titrated with a standard base to determine the amount of nitric acid formed from the nitrogen in the sample and any residual atmospheric nitrogen.

### Calculation of Enthalpy of Formation

The heat released during combustion (at constant volume,  $\Delta U_c$ ) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion ( $\Delta H_c$ ) is then determined, and finally, the enthalpy of formation ( $\Delta_f H^\circ$ ) is calculated using Hess's Law.[5]  
[6]

## Workflow for Determining Enthalpy of Formation

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Caption: Workflow for determining the standard enthalpy of formation.

## Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a precise method for determining the heat capacity of a substance.[7][8]

### Experimental Protocol: Differential Scanning Calorimetry

- Sample Preparation:
  - A small sample of **3-Nitrobutyrophenone** (5-15 mg) is accurately weighed into a hermetically sealed aluminum DSC pan.[9]
  - An empty, sealed aluminum pan is used as a reference.
- Instrument Calibration:
  - The DSC instrument's temperature and heat flow are calibrated using a standard material with a known melting point and enthalpy of fusion, such as indium.[10]
  - A baseline is established by running the empty sample and reference pans through the desired temperature program.
- Data Acquisition:
  - The sample and reference pans are placed in the DSC cell under an inert nitrogen atmosphere.[9]
  - The sample is subjected to a heat/cool/heat cycle to erase its thermal history.[9]
  - Data is collected during a final heating scan at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.[7]

### Calculation of Heat Capacity

The heat capacity of the sample ( $C_{p,\text{sample}}$ ) is calculated by comparing the heat flow to the sample with the heat flow to a known standard (typically sapphire) under the same conditions, using the following equation[11]:

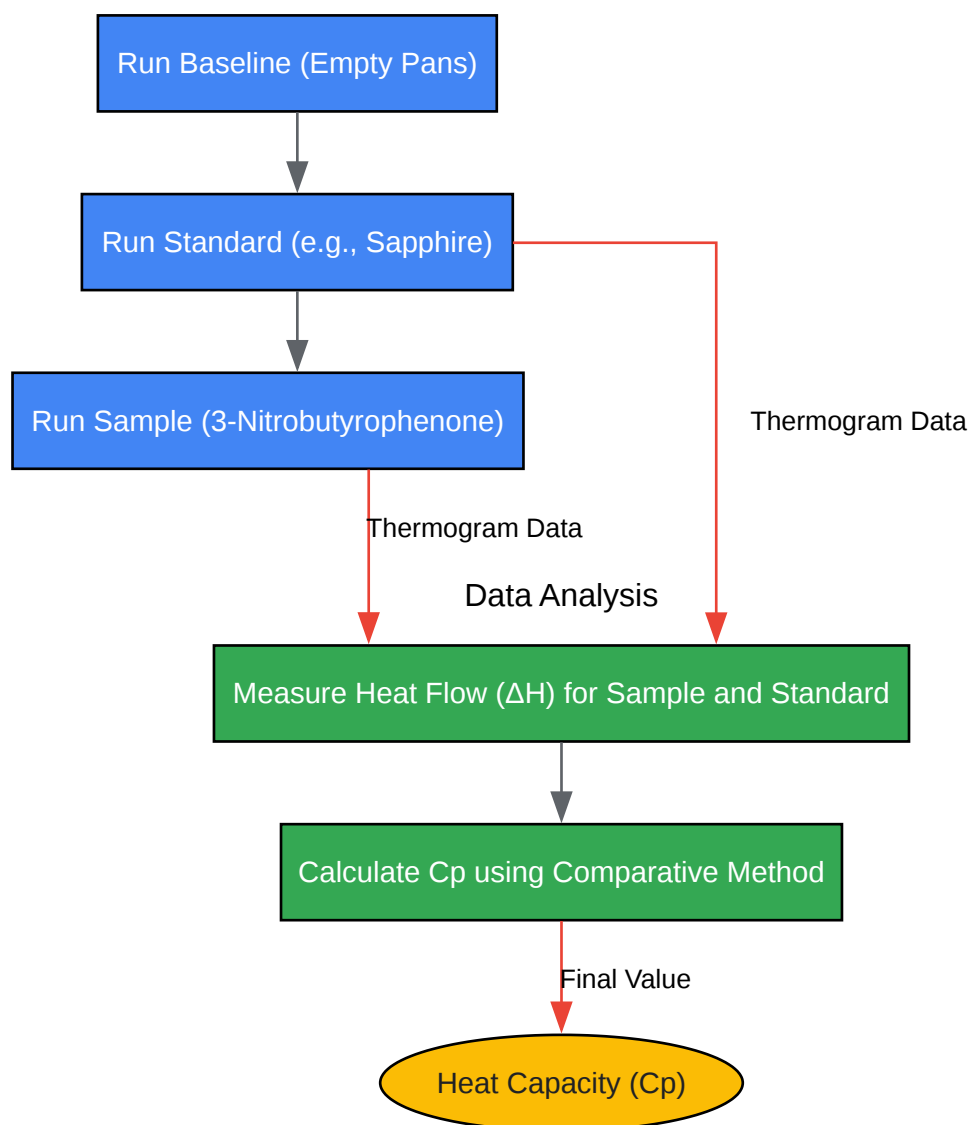
$$C_{p,\text{sample}} = C_{p,\text{std}} * (\Delta H_{\text{sample}} / \Delta H_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}})$$

Where:

- $C_{p,\text{std}}$  is the heat capacity of the standard.
- $\Delta H$  is the difference in heat flow between the sample/standard and the baseline.
- $m$  is the mass.

Workflow for Determining Heat Capacity ( $C_p$ )

## DSC Measurement

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Caption: Workflow for determining heat capacity via DSC.

## Determination of Standard Molar Entropy ( $S^\circ$ )

The absolute standard molar entropy of a substance is determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.<sup>[12][13]</sup>

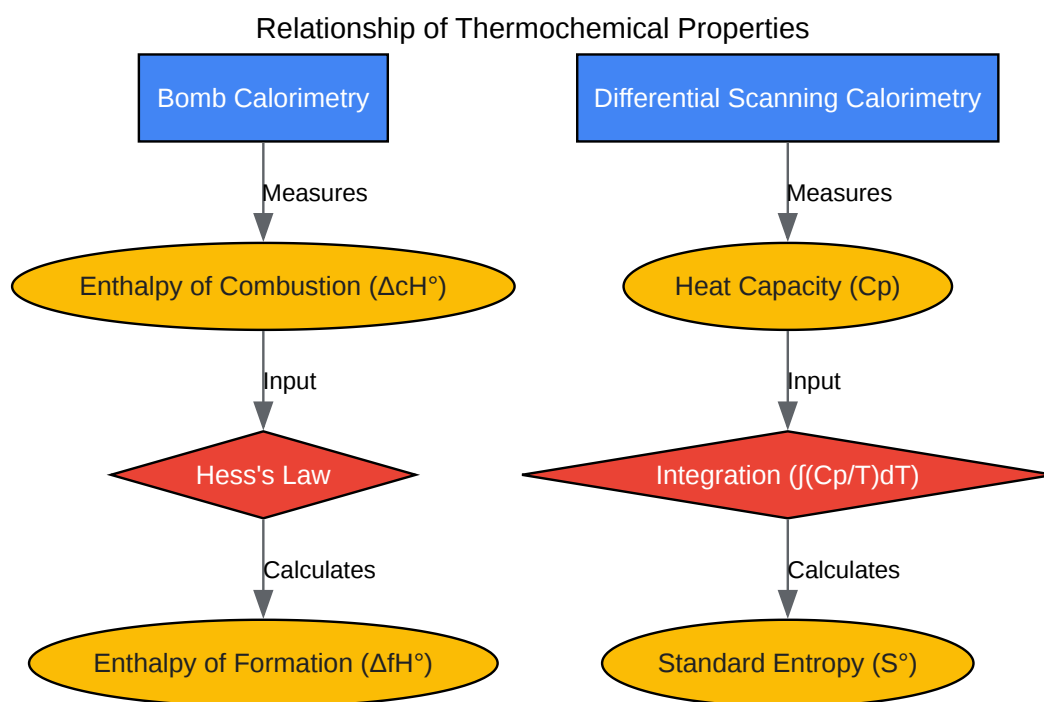
#### Experimental Protocol and Calculation

- **Low-Temperature Heat Capacity Measurement:** The heat capacity ( $C_p$ ) of **3-Nitrobutyrophenone** is measured from a temperature close to absolute zero (typically using an adiabatic calorimeter) up to the standard temperature of 298.15 K.
- **Integration:** The standard molar entropy ( $S^\circ$ ) at 298.15 K is calculated by integrating the function  $C_p/T$  with respect to temperature:

$$S^\circ(298.15 \text{ K}) = \int_0^{298.15} (C_p/T) \, dT$$

- **Phase Transitions:** If any phase transitions (e.g., solid-solid or solid-liquid) occur below 298.15 K, the entropy change for each transition ( $\Delta S_{\text{trs}} = \Delta H_{\text{trs}}/T_{\text{trs}}$ ) must be added to the integral.





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